molecular formula C11H17Cl2NO B1432838 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride CAS No. 1864059-65-3

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride

Cat. No. B1432838
CAS RN: 1864059-65-3
M. Wt: 250.16 g/mol
InChI Key: JTAYZXOQJXPIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride, also known as 5-CPP-HCl, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 235.6 g/mol, and is soluble in water, ethanol, and dimethyl sulfoxide. 5-CPP-HCl is an agonist of the serotonin 5-HT2A receptor and is used in a variety of studies to investigate its effects on different biochemical and physiological processes.

Scientific Research Applications

Pharmaceutical Testing

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise molecular structure and purity make it ideal for validating the composition and pharmacological properties of new drug formulations.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference material for method development and calibration of analytical instruments . Its stable molecular composition ensures accurate and reproducible results in various analytical techniques such as HPLC and mass spectrometry.

Biotechnology

In biotechnology research, 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride could be a candidate for studying enzyme-substrate interactions or as a building block for synthesizing novel biologically active molecules.

Material Science

The compound may find use in material science, particularly in the synthesis of new polymers or coatings with specific properties such as increased durability or chemical resistance .

Environmental Impact Studies

Environmental impact studies might utilize this compound to understand its degradation products and their effects on ecosystems. It’s essential to assess the compound’s stability and breakdown to ensure it does not adversely affect the environment.

Industrial Uses

In industrial settings, 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride could be used in the synthesis of other chemical products or as an intermediate in various chemical reactions due to its reactive functional groups.

properties

IUPAC Name

5-(2-chlorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAYZXOQJXPIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.